molecular formula C9H10BrNO B14836285 5-Bromo-3-cyclopropoxy-2-methylpyridine

5-Bromo-3-cyclopropoxy-2-methylpyridine

Cat. No.: B14836285
M. Wt: 228.09 g/mol
InChI Key: YRZOYBKFZIOJPT-UHFFFAOYSA-N
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Description

5-Bromo-3-cyclopropoxy-2-methylpyridine is a pyridine derivative characterized by a bromine atom at position 5, a cyclopropoxy group at position 3, and a methyl group at position 2. This compound is of interest in pharmaceutical and agrochemical research due to its unique substitution pattern, which combines steric bulk (cyclopropoxy) with electron-withdrawing (bromo) and electron-donating (methyl) groups.

Properties

Molecular Formula

C9H10BrNO

Molecular Weight

228.09 g/mol

IUPAC Name

5-bromo-3-cyclopropyloxy-2-methylpyridine

InChI

InChI=1S/C9H10BrNO/c1-6-9(12-8-2-3-8)4-7(10)5-11-6/h4-5,8H,2-3H2,1H3

InChI Key

YRZOYBKFZIOJPT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=N1)Br)OC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-methylpyridine with bromine in the presence of a catalyst to form 5-bromo-2-methylpyridine . This intermediate can then be reacted with cyclopropanol under suitable conditions to introduce the cyclopropoxy group .

Industrial Production Methods

Industrial production of 5-Bromo-3-cyclopropoxy-2-methylpyridine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction parameters is crucial for industrial-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-cyclopropoxy-2-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki cross-coupling reactions can yield various biaryl derivatives .

Mechanism of Action

The mechanism of action of 5-Bromo-3-cyclopropoxy-2-methylpyridine involves its interaction with specific molecular targets. The bromine atom and the cyclopropoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

The following analysis compares 5-Bromo-3-cyclopropoxy-2-methylpyridine with related pyridine compounds, focusing on structural features, physicochemical properties, and applications.

5-Bromo-2-methoxy-3-methylpyridine

  • Structure : Differs by a methoxy (-OCH₃) group at position 2 instead of cyclopropoxy.
  • Molecular Formula: C₈H₈BrNO₂ (MW: 202.05 g/mol) .
  • Key Properties :
    • Refractive Index: 1.554
    • Purity: 97% (commercial grade)
    • SMILES: CC1=CC(=CN=C1OC)Br
  • Applications : Used as a precursor in organic synthesis, particularly for coupling reactions (e.g., Suzuki-Miyaura) due to its boronic acid derivatives .

5-Bromo-6-methylpyridin-3-amine

  • Structure: Features an amino (-NH₂) group at position 3 and methyl at position 4.
  • Molecular Formula : C₆H₇BrN₂ (MW: 187.04 g/mol) .
  • Key Properties :
    • Synthons for heterocyclic compounds (e.g., pyrrolopyridines).
    • Intermediate in kinase inhibitor synthesis.
  • Contrast: The amino group enhances solubility in polar solvents but reduces stability under acidic conditions compared to ether-linked substituents (e.g., cyclopropoxy).

2-Bromo-3-methylpyridine

  • Structure : Simpler analog lacking both cyclopropoxy and bromine at position 4.
  • Molecular Formula : C₆H₆BrN (MW: 172.02 g/mol) .
  • Safety Data : Classified under GHS/CLP regulations as hazardous (H315-H319-H335), requiring stringent handling .
  • Contrast : The absence of a bulky cyclopropoxy group simplifies synthetic modifications but limits steric control in target molecules.

5-Bromo-2-hydroxy-3-methylpyridine

  • Structure : Hydroxy (-OH) group at position 2 instead of cyclopropoxy.
  • Key Properties :
    • Participates in hydrogen bonding, influencing crystal packing and solubility.
    • Used in metal-organic frameworks (MOFs) .
  • Contrast : The hydroxy group increases acidity (pKa ~8–10) compared to the neutral cyclopropoxy ether.

Comparative Analysis Table

Compound Molecular Formula Substituents Key Properties/Applications Safety Considerations
This compound C₁₀H₁₁BrNO Br (C5), cyclopropoxy (C3), CH₃ (C2) High steric bulk; pharmaceutical intermediate Limited data; assume GHS/CLP
5-Bromo-2-methoxy-3-methylpyridine C₈H₈BrNO₂ Br (C5), OCH₃ (C2), CH₃ (C3) Refractive index: 1.554; coupling reactions Commercial-grade handling
5-Bromo-6-methylpyridin-3-amine C₆H₇BrN₂ Br (C5), CH₃ (C6), NH₂ (C3) Kinase inhibitor precursor Stability concerns in acid
2-Bromo-3-methylpyridine C₆H₆BrN Br (C2), CH₃ (C3) Simple synthetic scaffold H315-H319-H335 hazards

Key Research Findings

  • Steric Effects : The cyclopropoxy group in This compound imposes significant steric hindrance, reducing reaction rates in planar transition states (e.g., electrophilic aromatic substitution) compared to methoxy or hydroxy analogs .
  • Electronic Effects : The bromine atom directs electrophiles to the para position (C4), a property shared across bromopyridines .
  • Synthetic Utility : Cyclopropoxy-containing pyridines are increasingly used in medicinal chemistry to improve metabolic stability and bioavailability .

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